molecular formula C9H17Cl2N3O B1443567 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride CAS No. 1452555-93-9

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Cat. No.: B1443567
CAS No.: 1452555-93-9
M. Wt: 254.15 g/mol
InChI Key: QIGVQLOXPWPYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study described an efficient approach for the synthesis of novel pyrazole and pyridine derivatives, highlighting their potential in various applications, including material science and pharmacology (Bonacorso et al., 2015).
    • Another research focused on the synthesis and structure of polysubstituted pyrazoles and isoxazoles, suggesting their utility in the development of bioactive compounds (Chagarovskiy et al., 2016).
  • Antimicrobial and Antioxidant Properties :

    • Compounds with pyrazole rings have been found to exhibit significant antimicrobial and antioxidant activities. For instance, a study on thiohydrazonates and pyrazolo[3,4-b]pyridines showed promising results against various bacterial strains (Mekky & Sanad, 2019).
  • Photophysical and Photochemical Properties :

    • Investigations into the photophysical properties of pyrazole derivatives have been conducted, with one study highlighting three modes of proton transfer in a chromophore, which is crucial for understanding the behavior of these compounds under different conditions (Vetokhina et al., 2012).
  • Catalysis and Chemical Reactions :

    • Research on the use of pyrazole derivatives in catalysis revealed their effectiveness in asymmetric transfer hydrogenation of ketones, indicating their potential in organic synthesis and industrial applications (Magubane et al., 2017).
  • Ligand Synthesis and Metal Complex Formation :

    • Studies on the synthesis of palladium and platinum complexes with pyrazole ligands highlighted the potential of these compounds in the development of new materials and catalysts (Montoya et al., 2007).

Properties

IUPAC Name

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGVQLOXPWPYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNC(=C2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 2
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 3
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 4
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 5
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.